molecular formula C11H20N2O2 B602208 Brivaracetam (alfaR, 4R)-Isomer CAS No. 357337-00-9

Brivaracetam (alfaR, 4R)-Isomer

Cat. No.: B602208
CAS No.: 357337-00-9
M. Wt: 212.29
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Biochemical Analysis

Biochemical Properties

Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that this compound exerts its anti-epileptogenic effects through its binding to SV2A .

Cellular Effects

This compound has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged this compound amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .

Dosage Effects in Animal Models

It is known that this compound has broad-spectrum antiseizure activity in animal models of epilepsy .

Metabolic Pathways

This compound is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .

Transport and Distribution

It is known that this compound has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.

Subcellular Localization

Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that this compound may be localized in the synaptic vesicles within neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions

Brivaracetam can be synthesized through various synthetic routes. One common method involves the reaction of ®-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue is then subjected to further purification and reaction steps to yield Brivaracetam.

Industrial Production Methods

Industrial production of Brivaracetam involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity. For example, the use of Bacillus subtilis protease in a phosphate buffer at pH 7.5 has been shown to be effective in the enzymatic resolution of ester precursors .

Chemical Reactions Analysis

Types of Reactions

Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the carboxylic acid derivative and various oxidized metabolites .

Properties

CAS No.

357337-00-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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